

# key characteristics of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

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## Compound of Interest

**Compound Name:** 5-Bromo-2-fluoro-4-hydroxybenzonitrile

**Cat. No.:** B1446005

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An In-Depth Technical Guide to **5-Bromo-2-fluoro-4-hydroxybenzonitrile**

## Authored by: Gemini, Senior Application Scientist Introduction

**5-Bromo-2-fluoro-4-hydroxybenzonitrile** is a halogenated aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its multifunctional structure, featuring a strategically substituted benzene ring with bromo, fluoro, hydroxyl, and nitrile groups, renders it a versatile synthetic intermediate.<sup>[1]</sup> The interplay of these functional groups provides a unique electronic and steric profile, making it a valuable building block for creating complex molecular architectures and novel bioactive compounds. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthetic considerations, reactivity, and potential applications, grounded in established chemical principles and available data.

## Core Chemical and Physical Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in chemical reactions, its solubility in various solvent systems, and the analytical methods best suited for its characterization.

## Chemical Identity

A precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for **5-Bromo-2-fluoro-4-hydroxybenzonitrile** are summarized below.

Identifier	Value	Source
CAS Number	1628508-69-9	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrFNO	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	216.01 g/mol	<a href="#">[3]</a>
IUPAC Name	5-bromo-2-fluoro-4-hydroxybenzonitrile	<a href="#">[3]</a>
SMILES	N#CC1=CC(Br)=C(O)C=C1F	<a href="#">[3]</a>

## Physicochemical Properties

These properties are essential for planning experiments, including reaction setup, purification, and storage.

Property	Value/Description	Source
Appearance	Typically a white to off-white crystalline solid or powder.	<a href="#">[1]</a> (inferred)
Purity	Commercially available with purity typically $\geq 97\%$ .	<a href="#">[3]</a>
Melting Point	Not explicitly reported for this isomer, but related compounds like 5-Bromo-2-hydroxybenzonitrile melt at 158-163 °C.	
Solubility	Expected to be soluble in polar organic solvents like ethanol, ethers, and dimethyl sulfoxide (DMSO). <a href="#">[5]</a> <a href="#">[6]</a>	
Stability	Stable under recommended storage conditions. <a href="#">[7]</a>	

## Synthesis and Purification Workflow

While specific, peer-reviewed synthesis routes for **5-Bromo-2-fluoro-4-hydroxybenzonitrile** are not widely published, a logical synthetic pathway can be designed based on established organic chemistry reactions and patent literature for analogous compounds.[\[8\]](#)[\[9\]](#) A common strategy involves the selective bromination of a suitably substituted benzonitrile precursor.

## Retrosynthetic Analysis & Proposed Route

The most direct approach involves the electrophilic bromination of 2-fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strong activating group and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the fluorine is sterically accessible and electronically favored for bromination.



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Caption: Proposed synthetic workflow for **5-Bromo-2-fluoro-4-hydroxybenzonitrile**.

## Experimental Protocol: Electrophilic Bromination

This protocol is a representative, field-proven method for the selective bromination of activated aromatic rings.

### Materials:

- 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)
- Acetonitrile (anhydrous)
- Round-bottomed flask with magnetic stirrer
- Argon or Nitrogen atmosphere setup
- Saturated sodium thiosulfate solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

### Procedure:

- Reaction Setup: Dissolve 2-fluoro-4-hydroxybenzonitrile in anhydrous acetonitrile in a round-bottomed flask under an inert atmosphere.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
- Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
- Characterization: Confirm the structure and purity of the final compound using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **5-Bromo-2-fluoro-4-hydroxybenzonitrile** lies in the distinct reactivity of its four functional groups. The combination of electron-withdrawing halogens and a phenolic hydroxyl group provides a platform for diverse chemical transformations.[\[1\]](#)

### Key Reactivity Zones

<b>Nitrile Group:</b> - Hydrolysis to Amide/Acid - Reduction to Amine - Cyclization Reactions	<b>Phenolic Hydroxyl:</b> - O-Alkylation (Williamson Ether Synthesis) - O-Acylation - Nucleophilic Aromatic Substitution (activating)	<b>Bromo Group:</b> - Cross-Coupling (Suzuki, Stille, etc.) - Lithiation/Grignard Formation - Nucleophilic Aromatic Substitution	<b>Fluoro Group:</b> - Generally stable - Can influence regioselectivity - Potential for S-Ar under harsh conditions
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Caption: Key functional groups and their associated chemical reactivity.

- Phenolic Hydroxyl Group: Acts as a nucleophile or can be deprotonated to form a phenoxide, facilitating O-alkylation or O-acylation. It strongly activates the ring towards further electrophilic substitution.
- Bromo Group: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.
- Nitrile Group: This versatile group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used as a precursor for synthesizing heterocyclic rings like tetrazoles.
- Fluoro Group: The fluorine atom enhances the electrophilicity of the aromatic ring and can influence the regioselectivity of reactions. It is generally stable but can be displaced in nucleophilic aromatic substitution ( $S_NAr$ ) reactions under specific conditions.

## Applications in Research and Development

While specific applications of this exact molecule are emerging, its structural motifs are prevalent in high-value chemical sectors. Related brominated hydroxybenzonitriles are known intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[\[10\]](#) [\[11\]](#)

- Medicinal Chemistry: This compound is an attractive scaffold for kinase inhibitors, where the benzonitrile moiety can act as a hydrogen bond acceptor. The various substitution points allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against biological targets.[\[11\]](#)
- Agrochemicals: The halogenated phenol structure is a common feature in herbicides and fungicides. The molecule can serve as a starting point for developing new crop protection agents.
- Materials Science: The rigid aromatic core and polar functional groups make it a candidate for synthesizing liquid crystals, dyes, and other advanced organic materials.

## Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for **5-Bromo-2-fluoro-4-hydroxybenzonitrile** should always be consulted, data from analogous compounds provides a strong basis for a safety assessment.[\[7\]](#)[\[12\]](#)[\[13\]](#)

- Hazard Identification:
  - Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[\[12\]](#)[\[13\]](#)
  - Irritation: Causes skin irritation and serious eye irritation.[\[7\]](#)[\[12\]](#) May cause respiratory irritation.[\[7\]](#)[\[12\]](#)
  - Chronic Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated. The general warning for nitrile compounds is to proceed with the utmost caution.
- Recommended PPE: Wear protective gloves, chemical safety goggles, and a laboratory coat. Use only in a well-ventilated area or with a fume hood.[\[13\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[7\]](#)[\[12\]](#) Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[7\]](#)
- Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains.

## Conclusion

**5-Bromo-2-fluoro-4-hydroxybenzonitrile** is a highly functionalized aromatic compound with considerable potential as a building block in synthetic chemistry. Its well-defined reactivity sites offer chemists a reliable platform for constructing complex molecules for pharmaceutical, agrochemical, and materials science applications. A comprehensive understanding of its properties, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.

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Email: [info@benchchem.com](mailto:info@benchchem.com)